molecular formula C11H10O3 B11906199 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid

Katalognummer: B11906199
Molekulargewicht: 190.19 g/mol
InChI-Schlüssel: GUTFWRLPAIAIAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound features a benzofuran ring system with a carboxylic acid functional group, making it a valuable target for synthetic and medicinal chemists.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyphenylpropargyl alcohols using a silver-catalyzed 5-exo-dig cyclization reaction . This method provides high yields and mild reaction conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound typically involves the use of recyclable palladium-catalyzed cycloisomerization reactions. These reactions are conducted in ionic liquids, which allow for the efficient recycling of the catalyst and reduce the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity and disrupt cellular processes. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation and viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-3-methylene-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to the presence of both a methylene group and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H10O3

Molekulargewicht

190.19 g/mol

IUPAC-Name

2-methyl-3-methylidene-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-11(7,2)10(12)13/h3-6H,1H2,2H3,(H,12,13)

InChI-Schlüssel

GUTFWRLPAIAIAM-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=C)C2=CC=CC=C2O1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.